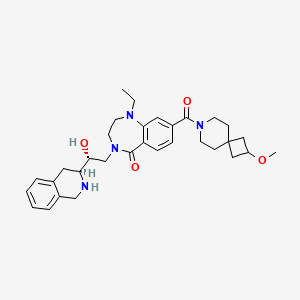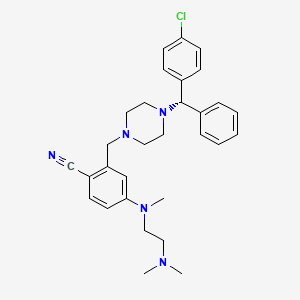
Hcv-IN-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcv-IN-36 is an orally active and potent inhibitor of the hepatitis C virus (HCV) entry. It has shown excellent antiviral activity, with an effective concentration (EC50) of 0.016 micromolar and a half-maximal cytotoxic concentration (CC50) of 8.78 micromolar . This compound is significant in the treatment of hepatitis C, a viral infection that affects the liver and can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma.
Vorbereitungsmethoden
The synthesis of Hcv-IN-36 involves the design and creation of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives . The synthetic route typically includes the following steps:
Formation of the piperazine core: This involves the reaction of bisarylmethyl chloride with piperazine under basic conditions.
Attachment of the benzonitrile moiety: The piperazine derivative is then reacted with a benzonitrile derivative to form the final compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Hcv-IN-36 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Hcv-IN-36 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of piperazine derivatives.
Biology: It is used to study the mechanisms of viral entry and replication in hepatitis C virus.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of hepatitis C.
Industry: It can be used in the development of antiviral drugs and in the study of drug resistance mechanisms.
Wirkmechanismus
Hcv-IN-36 exerts its effects by inhibiting the entry of the hepatitis C virus into host cells . It targets the viral envelope proteins and prevents the virus from binding to and entering the host cell. This inhibition blocks the viral replication cycle at an early stage, thereby reducing the viral load in the infected individual.
Vergleich Mit ähnlichen Verbindungen
Hcv-IN-36 can be compared with other hepatitis C virus entry inhibitors such as benzoquinazoline and quinazoline derivatives . These compounds also inhibit the entry of the virus into host cells but may differ in their chemical structure, potency, and specificity. This compound is unique in its high potency and oral bioavailability, making it a promising candidate for further development as an antiviral drug.
Similar compounds include:
Benzoquinazoline derivatives: These compounds have shown inhibitory activity against the hepatitis C virus NS3/4A protease.
Quinazoline derivatives: These compounds also inhibit the hepatitis C virus NS3/4A protease and have been studied for their potential as antiviral agents.
Eigenschaften
Molekularformel |
C30H36ClN5 |
|---|---|
Molekulargewicht |
502.1 g/mol |
IUPAC-Name |
2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |
InChI |
InChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m0/s1 |
InChI-Schlüssel |
JIVUWMJTYLABHA-PMERELPUSA-N |
Isomerische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)[C@@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


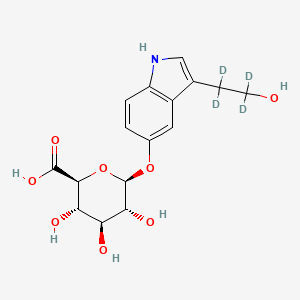
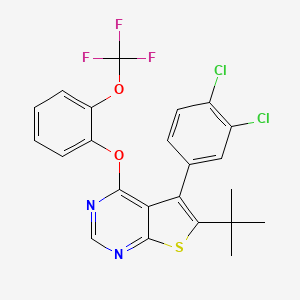

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
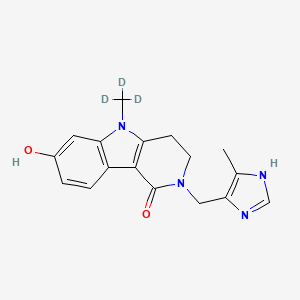
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
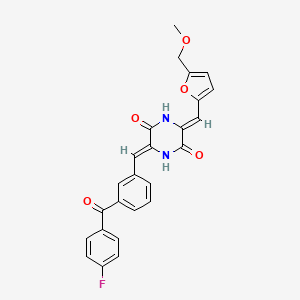
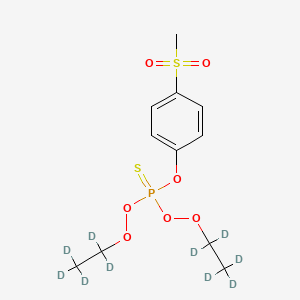

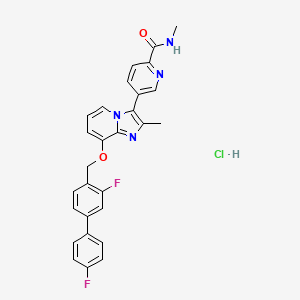
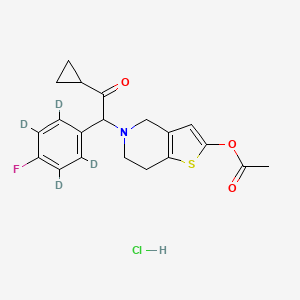
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

